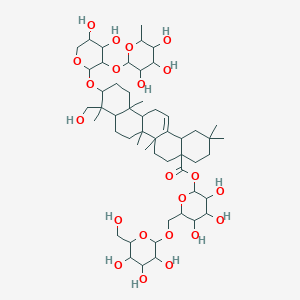

![molecular formula C47H76O18 B1254977 [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1254977.png)

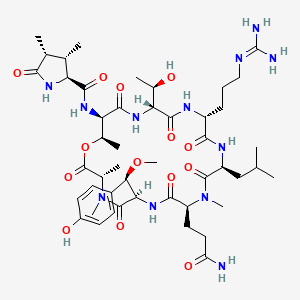

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

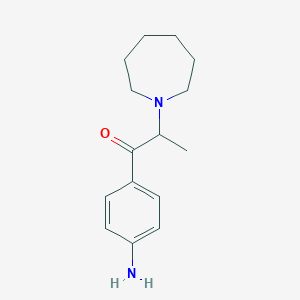

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural triterpenoid saponin primarily isolated from the roots of Dipsacus asperoides, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotection, myocardial protection, anti-osteoporosis, anti-apoptotic, hepatoprotective, and lipid-lowering effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The extraction of [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate from Dipsacus asperoides involves several steps. Initially, the plant material is dried and powdered. The powdered material is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated under reduced pressure, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same extraction and purification principles but on a larger scale. The process involves large-scale solvent extraction, concentration, and purification using industrial-grade chromatographic systems. The optimization of solvent use and recycling is crucial to ensure cost-effectiveness and environmental sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidized derivatives.

Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to this compound, modifying its pharmacological properties.

Major Products Formed:

Hydrolysis: Hederagenin and various sugar units.

Oxidation: Oxidized derivatives of this compound.

Glycosylation: Glycosylated derivatives with potentially enhanced bioactivity.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.

Biology: Investigated for its role in modulating cellular processes such as apoptosis, inflammation, and oxidative stress.

Medicine: Explored for its therapeutic potential in treating conditions like osteoporosis, myocardial infarction, depression, and neurodegenerative diseases

Mécanisme D'action

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate exerts its effects through multiple molecular targets and pathways:

Neuroprotection: Modulates the PPAR-γ pathway, promoting a neuroprotective microglial phenotype and reducing neuroinflammation.

Myocardial Protection: Inhibits apoptosis in myocardial cells by increasing the Bcl-2/Bax ratio and reducing caspase-3 activity.

Bone Health: Regulates bone metabolism by influencing the gut microbiota and the 5-hydroxytryptophan pathway.

Anti-inflammatory: Suppresses pro-inflammatory cytokines and enhances anti-inflammatory cytokines through various signaling pathways.

Comparaison Avec Des Composés Similaires

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is often compared with other triterpenoid saponins such as cauloside A, HN saponin F, and hederagenin.

Cauloside A: Known for its role in marrow cell and granulocyte generation.

HN Saponin F: Exhibits anti-complementary and anti-dermatophyte activities.

Hederagenin: A common aglycone of many saponins, known for its anti-inflammatory and anti-cancer properties.

Uniqueness of this compound: this compound stands out due to its broad spectrum of pharmacological activities and its ability to modulate multiple biological pathways. Its unique combination of neuroprotective, myocardial protective, and bone health-promoting properties makes it a compound of significant interest in both research and therapeutic applications .

Propriétés

Formule moléculaire |

C47H76O18 |

|---|---|

Poids moléculaire |

929.1 g/mol |

Nom IUPAC |

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3 |

Clé InChI |

CCRXMHCQWYVXTE-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Synonymes |

3-O-glucopyranosyl-1-2-arabinopyranosyl-3-norolean-12,20(29)-dien-28-oic acid-28-O-rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl ester akebia saponin D asperosaponin VI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

![[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1254915.png)